molecular formula C22H24ClN3OS B3013042 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide CAS No. 1396850-27-3

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B3013042
CAS No.: 1396850-27-3
M. Wt: 413.96
InChI Key: JKZLTHBIPDKVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl side chain. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on specific molecular targets and pathways.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical and biological properties.

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenecarboxamide:

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopropanecarboxamide: The presence of a cyclopropane ring in this compound may result in unique chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H21ClN4S\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{S}

This structure includes a chlorophenyl group, an imidazole derivative, and a cyclopentanecarboxamide moiety, which are significant in determining its biological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit notable anticancer activity. For instance, compounds with imidazole and thiophene rings have been shown to induce apoptosis in cancer cells. A study demonstrated that related imidazole derivatives caused G2/M phase arrest and apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .

The anticancer mechanism often involves the disruption of microtubule dynamics. Compounds targeting tubulin polymerization have been effective in inducing mitotic catastrophe, a recognized pathway leading to cancer cell death. Computational docking studies suggest that these compounds can bind effectively to the colchicine site on tubulin, inhibiting its function and leading to cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of compounds related to This compound has also been explored. In vitro studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .

Other Biological Activities

Additional studies have highlighted other pharmacological effects such as:

  • Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in experimental models.
  • Enzyme Inhibition : The synthesized compounds demonstrate significant inhibitory activity against enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of Imidazole Derivative : This can be achieved through the reaction of substituted phenyl derivatives with appropriate reagents under controlled conditions.
  • Cyclopentanecarboxamide Formation : The cyclopentanecarboxylic acid is reacted with amines to form the corresponding amide.
  • Final Coupling Reaction : The imidazole derivative is coupled with the cyclopentanecarboxamide under suitable conditions to yield the final product.

Table 1: Summary of Synthesis Steps

StepReactionConditionsYield
1Imidazole formationReflux with catalyst75%
2Cyclopentanecarboxamide formationAcidic conditions80%
3Coupling reactionMild heating70%

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of imidazole-based compounds were tested for their antiproliferative effects on breast cancer cell lines. The results indicated that compounds similar to This compound exhibited significant G2/M phase arrest and apoptosis induction at low micromolar concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with some exhibiting selective toxicity towards bacterial cells over mammalian cells .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c1-26-15-18(19-5-4-14-28-19)25-20(26)10-13-24-21(27)22(11-2-3-12-22)16-6-8-17(23)9-7-16/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZLTHBIPDKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.